molecular formula C10H5BrCl2FN B2494613 7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline CAS No. 2110193-60-5

7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline

Cat. No. B2494613
CAS RN: 2110193-60-5
M. Wt: 308.96
InChI Key: DHCHZLKWCPLXDN-UHFFFAOYSA-N
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Description

"7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline" is a complex quinoline derivative. Quinoline compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The introduction of halogens (bromine, chlorine, and fluorine) into the quinoline nucleus can significantly alter its chemical and physical properties, potentially leading to enhanced biological activity.

Synthesis Analysis

Synthesis methods for halogenated quinolines typically involve strategic functionalization of the quinoline nucleus. For instance, aromatic chlorination and iodination techniques have been applied to methylquinolines to introduce halogen atoms selectively (Tochilkin et al., 1983). Additionally, metalation/functionalization sequences have been used for the introduction of different halogen atoms and functional groups onto the quinoline ring, showcasing the versatility of synthetic approaches (Ondi et al., 2005).

Molecular Structure Analysis

The molecular structure of halogenated quinolines, such as "7-Bromoquinolin-8-ol," has been elucidated through X-ray crystallography, revealing insights into their molecular geometries and the effects of halogenation on their structural properties (Collis et al., 2003).

Scientific Research Applications

Chemical Synthesis and Modifications

7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline is a compound involved in various chemical synthesis processes. For instance, studies have demonstrated its use in aromatic chlorination and iodination of methylquinolines, leading to the formation of derivatives like 5-halo-8-methylquinolines (Tochilkin et al., 1983). Such chemical transformations are fundamental in creating building blocks for further pharmaceutical and chemical research.

Synthesis of Antibiotics

Halogenated quinoline building blocks, similar to the subject compound, have been used in antimicrobial drug discovery. A study presented a practical route for synthesizing such compounds, demonstrating their utility in developing new antibiotics (Flagstad et al., 2014).

Halogenation and Nucleophilic Substitution Reactions

The compound has been a subject of interest in studies exploring halogenation reactions in quinoline derivatives. For example, research on polyaza heterocycles examined nucleophilic substitution of halogens in similar halogenoquinoxaline compounds (Ahmad et al., 1994). Such reactions are crucial in organic chemistry, affecting the physical and chemical properties of the compounds for various applications.

Photochromic and Fluorescent Probes

Derivatives of quinolines, akin to 7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline, have been explored in the development of photochromic and fluorescent probes. For instance, research on spiropyrans and spirooxazines utilized halogen-substituted quinolines to develop new photochromic compounds, which have potential applications in various scientific fields (Voloshin et al., 2008).

Antiplasmodial Activity

While not directly related to the compound , studies on similar 7-substituted 4-aminoquinolines have shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (De et al., 1998). This highlights the potential for halogenated quinolines in medicinal chemistry, particularly in developing antimalarial drugs.

Ultrasound-promoted Reactions

Research on ultrasound-promoted coupling reactions has involved compounds like 7-bromo-2,4-dimethylquinoline, demonstrating unique reaction pathways and synthetic potentials in the presence of lithium wire (Osborne & Clifton, 1991). Such studies contribute to the understanding of sonochemical processes in organic synthesis.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

7-bromo-2,4-dichloro-8-fluoro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2FN/c1-4-7(12)5-2-3-6(11)8(14)9(5)15-10(4)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHZLKWCPLXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C(C=C2)Br)F)N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline

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